molecular formula C7H8N2O2 B024328 Ethyl 2,3-dicyanopropionate CAS No. 40497-11-8

Ethyl 2,3-dicyanopropionate

Cat. No.: B024328
CAS No.: 40497-11-8
M. Wt: 152.15 g/mol
InChI Key: NPZOLWMDTPEVEI-UHFFFAOYSA-N
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Description

Methyl-piperidino-pyrazole is a synthetic, nonsteroidal, and highly selective antagonist of estrogen receptor alpha (ERα). It is used in scientific research to study the function of this receptor. The compound has 200-fold selectivity for estrogen receptor alpha over estrogen receptor beta and 1000-fold selectivity for blocking estrogen receptor alpha-mediated gene transcription relative to that of estrogen receptor beta .

Mechanism of Action

Target of Action

Ethyl 2,3-dicyanopropionate is primarily used as an intermediate in the production of certain insecticides

Mode of Action

It is known that it is used in the synthesis of certain insecticides . These insecticides typically work by disrupting the normal functioning of the insect’s nervous system, leading to paralysis and death.

Result of Action

As an intermediate in the production of insecticides, the primary result of the action of this compound would be the synthesis of active compounds that are toxic to insects. These compounds typically work by disrupting the normal functioning of the insect’s nervous system, leading to paralysis and death .

Chemical Reactions Analysis

Methyl-piperidino-pyrazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyrazole ring. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

Methyl-piperidino-pyrazole has a wide range of scientific research applications:

Comparison with Similar Compounds

Methyl-piperidino-pyrazole is unique in its high selectivity for estrogen receptor alpha compared to estrogen receptor beta. Similar compounds include:

Properties

IUPAC Name

ethyl 2,3-dicyanopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-2-11-7(10)6(5-9)3-4-8/h6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZOLWMDTPEVEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443934
Record name ethyl 2,3-dicyanopropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40497-11-8
Record name Propanoic acid, 2,3-dicyano-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40497-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2,3-dicyanopropionate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 2,3-dicyano-, ethyl ester
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Synthesis routes and methods I

Procedure details

Potassium cyanide (13.0 g, 0.2M) was stirred in absolute ethanol and ethyl cyanoacetate (22.6 g, 0.2M) and paraformaldehyde (6.0 g, 0.2m) were added at ambient temperature. After 5 minutes the white suspension was heated under reflux conditions for 12 minutes, and the orange solution was evaporated to dryness in vacuo at below 25° C. to give a buff solid. The solid (the potassium salt) was dissolved in water (400 ml), acidified to pH 5 with 2M hydrochloric acid solution, giving a red oil. This mixture was extracted with dichloromethane and the extracts dried and evaporated to dryness in vacuo to give the title compound as a red oil (23.5 g), 1H NMR (CDCl3) d 4.3 (2H, q), 3.95 (1H, t), 3.0 (2H, d), 1.35 (3H, t); identical with an authentic sample. Distilled material had b.p. 132-136° C. at 0.5mmHg. Yield : 77%.
Quantity
13 g
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reactant
Reaction Step One
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0 (± 1) mol
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22.6 g
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6 g
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400 mL
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Synthesis routes and methods II

Procedure details

To a solution of ethyl cyanoacetate (916.0 g, 8.10 mol) in N,N-dimethylformamide (2.5 L) was added slowly glycolonitrile (700.0 g, 6.75 mol) in water (55% solution). To the mixture was added potassium carbonate (932.7 g, 6.75 mol), over 1.5 h, ensuring that the reaction temperature did not rise above 30° C. The reaction mixture was then stirred at room temperature overnight. The reaction mixture was filtered and the filtrate adjusted to pH 3 by addition of acid. The organic phase was separated and partially concentrated in vacuo. To the concentrate was added diethyl ether (1 L) and the solution was washed with water (5×1 L), dried (MgSO4) and concentrated in vacuo to give Preparation 46 (803 g).
Quantity
916 g
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reactant
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700 g
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reactant
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2.5 L
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0 (± 1) mol
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932.7 g
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[Compound]
Name
46
Quantity
803 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2,3-dicyanopropionate
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Customer
Q & A

Q1: What is the primary use of ethyl 2,3-dicyanopropionate in chemical synthesis?

A1: this compound is primarily used as a building block in the synthesis of more complex molecules, particularly heterocyclic compounds like pyrazoles. These pyrazole derivatives often exhibit biological activity and are explored for their potential as insecticides and pharmaceuticals. [, , , , ]

Q2: Can you provide an example of a specific synthesis pathway using this compound?

A2: One example is the synthesis of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole. This involves reacting 2,6-dichloro-4-trifluoromethylamine with nitrosyl sulphuric acid, followed by a reaction with this compound in acetic acid. [, , ] This pyrazole derivative is a crucial intermediate in the production of several insecticides. []

Q3: How efficient is the synthesis of this compound itself?

A3: Recent research highlights a new method for synthesizing this compound with high purity (98%) and yield (90%). This new process involves reacting ethyl cyanoacetate with paraformaldehyde and cyanide at a controlled temperature (5 ± 1 °C) followed by extraction with dichloroethane. This method minimizes side reactions and significantly improves yield compared to conventional processes. [, ]

Q4: The papers mention "trifluoromethyl-containing pyrazoles" as potential insecticides. Why are these compounds of interest?

A4: Incorporating fluorine, specifically trifluoromethyl groups, into molecules can drastically alter their physical, chemical, and biological properties. [] These alterations often lead to enhanced biological activity, making trifluoromethyl-containing pyrazoles particularly interesting for insecticide development. [, ]

Q5: The research mentions characterizing synthesized compounds using various spectroscopic techniques. What kind of information do these techniques provide?

A5: Spectroscopic techniques like IR, ¹H NMR, ¹³C NMR, and MS are routinely used to confirm the identity and purity of synthesized compounds. IR spectroscopy provides information about the functional groups present in the molecule. NMR spectroscopy elucidates the structure and connectivity of atoms within the molecule. Mass spectrometry helps determine the molecular weight and formula. [, ]

Q6: Several papers describe the crystal structures of synthesized compounds. Why is determining crystal structure important?

A6: Determining the crystal structure of a compound provides valuable insights into its three-dimensional conformation and arrangement of molecules in the solid state. [, , ] This information can be crucial for understanding the compound's properties, including its stability, solubility, and potential interactions with biological targets.

Q7: Are there any environmental concerns regarding this compound or its derivatives?

A7: While the provided research focuses primarily on synthesis and characterization, it's important to acknowledge potential environmental concerns related to any chemical compound and its byproducts. Further research on the ecotoxicological effects and degradation pathways of this compound and its derivatives is crucial to assess and mitigate any negative environmental impacts. Sustainable synthesis strategies and responsible waste management practices are also essential for minimizing the environmental footprint of these compounds. []

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